(3E)-3-ethylidenedihydrofuran-2(3H)-one
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Overview
Description
3-Ethylidenetetrahydrofuran-2-one: is an organic compound with the molecular formula C6H8O2 . It is a member of the tetrahydrofuran family, characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes an ethylidene group attached to the tetrahydrofuran ring. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylidenetetrahydrofuran-2-one can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization to form the tetrahydrofuran ring . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the ethylidene group onto the tetrahydrofuran ring .
Industrial Production Methods: In industrial settings, the production of 3-Ethylidenetetrahydrofuran-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylidenetetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, resulting in the formation of 3-ethyltetrahydrofuran-2-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 3-Ethyltetrahydrofuran-2-one.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
3-Ethylidenetetrahydrofuran-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethylidenetetrahydrofuran-2-one involves its interaction with various molecular targets. The ethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can participate in further chemical reactions. The compound’s reactivity is influenced by the electronic properties of the tetrahydrofuran ring and the attached ethylidene group .
Comparison with Similar Compounds
Tetrahydrofuran: A simpler analog without the ethylidene group.
3-Methyltetrahydrofuran-2-one: Similar structure with a methyl group instead of an ethylidene group.
2,5-Dimethyltetrahydrofuran: Contains two methyl groups on the tetrahydrofuran ring.
Uniqueness: 3-Ethylidenetetrahydrofuran-2-one is unique due to the presence of the ethylidene group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
CAS No. |
43142-58-1 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3E)-3-ethylideneoxolan-2-one |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-4-8-6(5)7/h2H,3-4H2,1H3/b5-2+ |
InChI Key |
IDXLALZVWZGIDG-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/1\CCOC1=O |
Canonical SMILES |
CC=C1CCOC1=O |
Origin of Product |
United States |
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